molecular formula C7H4FN3O3 B1334480 4-Fluoro-3-hydroxy-7-nitro 1H-indazole CAS No. 501650-69-7

4-Fluoro-3-hydroxy-7-nitro 1H-indazole

Cat. No.: B1334480
CAS No.: 501650-69-7
M. Wt: 197.12 g/mol
InChI Key: OFIAUUASJYEPBK-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-7-nitro 1H-indazole is a synthetic compound that belongs to the class of indazoles. Indazoles are known for their diverse biological activities and potential therapeutic applications. This compound has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-Fluoro-3-hydroxy-7-nitro 1H-indazole involves several steps. One common synthetic route includes the nitration of 4-fluoroindazole followed by the reduction of the nitro group to form the desired compound . The reaction conditions typically involve the use of strong acids and reducing agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Fluoro-3-hydroxy-7-nitro 1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-3-hydroxy-7-nitro 1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-7-nitro 1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

4-Fluoro-3-hydroxy-7-nitro 1H-indazole can be compared with other similar compounds, such as:

    4-Fluoro-1,2-dihydro-3H-indazol-3-one: Similar in structure but lacks the nitro group.

    4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Contains a benzoxadiazole ring instead of an indazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-fluoro-7-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O3/c8-3-1-2-4(11(13)14)6-5(3)7(12)10-9-6/h1-2H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIAUUASJYEPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])NNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398093
Record name MLS003170646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501650-69-7
Record name MLS003170646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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